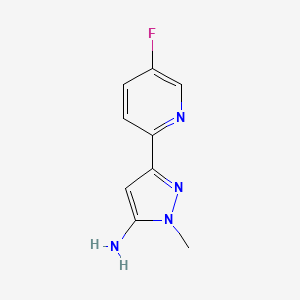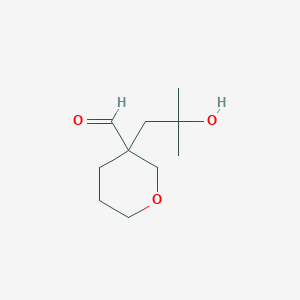
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with a hydroxy-methylpropyl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with appropriate aldehyde precursors under controlled conditions. One common method involves the use of oxane-3-carbaldehyde as a starting material, which is then reacted with 2-hydroxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(2-Hydroxy-2-methylpropyl)oxane-3-carboxylic acid.
Reduction: 3-(2-Hydroxy-2-methylpropyl)oxane-3-methanol.
Substitution: 3-(2-Alkoxy-2-methylpropyl)oxane-3-carbaldehyde.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde
- 3-(2-Hydroxy-2-methylpropyl)tetrahydrofuran-3-carbaldehyde
Uniqueness
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde is unique due to its specific oxane ring structure, which imparts distinct chemical reactivity and physical properties compared to similar compounds. Its combination of hydroxy and aldehyde functional groups makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2-methylpropyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)6-10(7-11)4-3-5-13-8-10/h7,12H,3-6,8H2,1-2H3 |
Clave InChI |
LRJSNVGXHVDJSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1(CCCOC1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


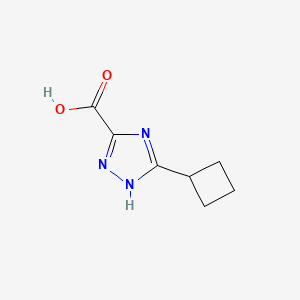
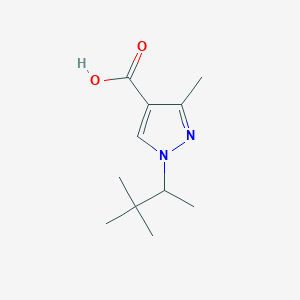
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)
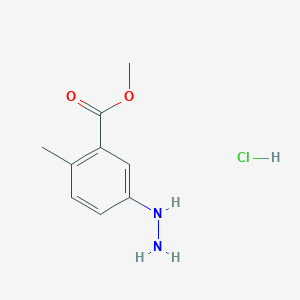

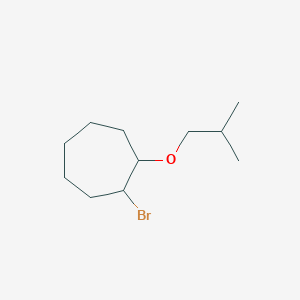
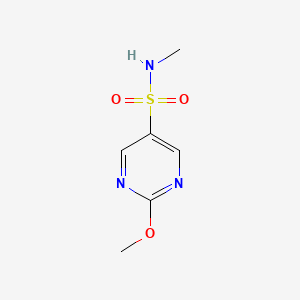
![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
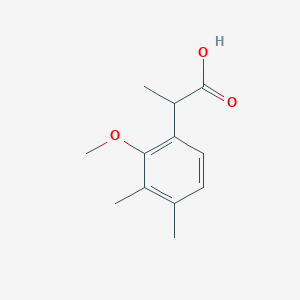
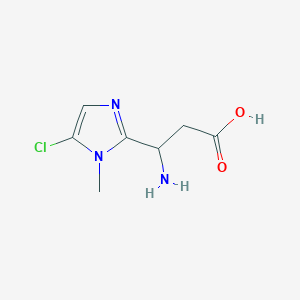
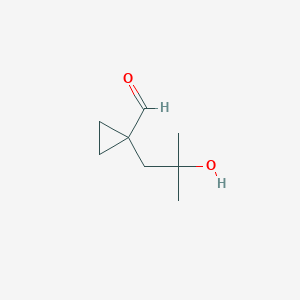
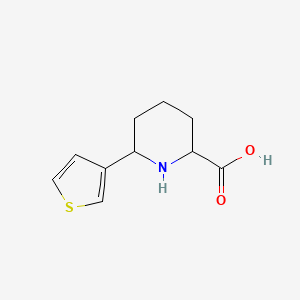
![5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13304014.png)
